Propyl 4-(acetylamino)benzoate

CAS No.:

Cat. No.: VC1037190

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO3 |

|---|---|

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | propyl 4-acetamidobenzoate |

| Standard InChI | InChI=1S/C12H15NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |

| Standard InChI Key | TZBHZUCUDXQCSI-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

Introduction

Chemical Properties and Structure

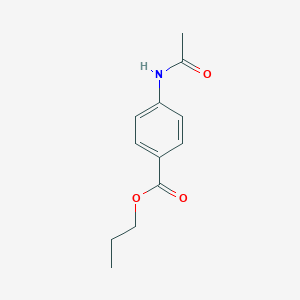

Propyl 4-(acetylamino)benzoate is defined by its distinctive molecular structure that combines several functional groups into a single molecule. The compound consists of a benzene ring with an acetylamino group (-NHCOCH₃) at the para position relative to a propyl ester group (-COOC₃H₇).

Molecular Characteristics

The fundamental chemical properties of Propyl 4-(acetylamino)benzoate are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | Propyl 4-acetamidobenzoate |

| Standard InChI | InChI=1S/C12H15NO3/c1-3-8-16-12(15)10-4-6-11(7-5-10)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14) |

| Standard InChIKey | TZBHZUCUDXQCSI-UHFFFAOYSA-N |

| SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

| PubChem Compound ID | 1591468 |

Structural Features

The structural arrangement of Propyl 4-(acetylamino)benzoate creates a molecule with distinct regions of polarity. The acetylamino group forms hydrogen bonds through its N-H moiety, while the carbonyl groups from both the acetyl and ester functionalities serve as hydrogen bond acceptors. The benzene ring provides a rigid, planar core, and the propyl chain contributes hydrophobic character to the molecule. This combination of hydrophilic and hydrophobic regions influences the compound's solubility profile and potential interactions with biological systems.

Synthesis and Preparation Methods

The preparation of Propyl 4-(acetylamino)benzoate typically involves a multi-step synthetic process that begins with appropriate precursors and proceeds through controlled reaction conditions to ensure high purity and yield.

General Synthetic Route

The synthesis generally follows these major steps:

-

Starting with 4-aminobenzoic acid as the primary precursor

-

Acetylation of the amino group to form 4-acetamidobenzoic acid

-

Esterification with propanol to yield the final product

Each step requires specific reaction conditions, catalysts, and purification methods to ensure optimal conversion and product quality.

Analytical Methods and Identification

The identification and quality assessment of Propyl 4-(acetylamino)benzoate can be performed using various analytical techniques that provide confirmation of structure, purity, and physical properties.

Spectroscopic Identification

Several spectroscopic methods are applicable for characterizing this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - provides detailed information about the carbon and hydrogen environments within the molecule

-

Infrared (IR) spectroscopy - identifies functional groups through characteristic absorption bands

-

Mass Spectrometry (MS) - confirms molecular weight and fragmentation patterns

-

UV-Visible spectroscopy - measures absorption properties related to the conjugated system

These techniques, particularly in combination, offer comprehensive structural confirmation and purity assessment.

Chromatographic Analysis

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed for purity determination and quantitative analysis. These techniques separate Propyl 4-(acetylamino)benzoate from potential impurities or synthesis by-products, allowing for quality control in research and manufacturing contexts.

Comparison with Related Compounds

Understanding the relationship between Propyl 4-(acetylamino)benzoate and structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Structural Analogues

Several compounds share structural similarities with Propyl 4-(acetylamino)benzoate but differ in key functional groups:

| Compound | Molecular Formula | Key Structural Difference |

|---|---|---|

| Propyl 4-acetyloxybenzoate | C₁₂H₁₄O₄ | Contains acetyloxy group (-OCOCH₃) instead of acetylamino (-NHCOCH₃) |

| Propyl 4-(acetylcarbamothioylamino)benzoate | C₁₃H₁₆N₂O₃S | Contains additional carbamothioyl group with sulfur |

| 4-Aminobenzoic acid | C₇H₇NO₂ | Lacks both acetyl and propyl ester groups |

Structure-Property Relationships

The substitution of functional groups significantly impacts physical and chemical properties. For instance, replacing the acetylamino group with an acetyloxy group (as in propyl 4-acetyloxybenzoate) changes hydrogen bonding patterns, potentially affecting solubility, melting point, and biological interactions. The presence of sulfur in propyl 4-(acetylcarbamothioylamino)benzoate introduces additional reactivity patterns and potential coordination chemistry with metals .

Current Research and Future Directions

Although specific research focusing on Propyl 4-(acetylamino)benzoate is limited in the provided search results, several potential research directions can be identified based on the compound's structural features and the broader literature on related compounds.

Emerging Applications

The unique combination of functional groups in Propyl 4-(acetylamino)benzoate suggests potential emerging applications:

-

As building blocks for more complex pharmaceutical candidates

-

In supramolecular chemistry, exploiting its hydrogen bonding capabilities

-

As reference standards for analytical method development

-

In structure-based drug design studies focusing on acetamido-containing compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume